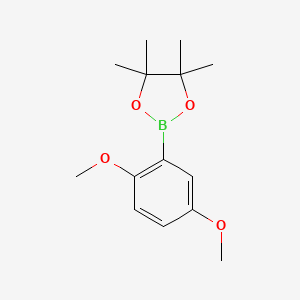

2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Molecular Geometry and Bonding Analysis

The molecular geometry of 2-(2,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is fundamentally determined by the tetrahedral coordination environment around the boron center and the planar aromatic system. The dioxaborolane ring adopts a five-membered cyclic structure where the boron atom is coordinated to two oxygen atoms from the pinacol moiety, creating a stable protective environment that prevents hydrolysis and oxidation of the boronic functionality. Structural investigations of related dioxaborolane systems have revealed that the ring typically exhibits near-planar geometry with minimal puckering, as evidenced in studies of 1,3,2-dioxaborolane where bond distances include carbon-carbon bonds of 1.541 ± 0.005 Ångströms, carbon-oxygen bonds of 1.438 ± 0.010 Ångströms, and boron-oxygen bonds of 1.368 ± 0.010 Ångströms.

The boron-carbon bond connecting the dioxaborolane ring to the dimethoxyphenyl group represents a critical structural feature that influences both stability and reactivity. In phenylboronic ester systems, the carbon-boron-oxygen plane typically exhibits minimal deviation from coplanarity with the aromatic ring, with twist angles generally ranging from 6.6° to 21.4° depending on substituent effects and crystal packing forces. The specific geometry around the boron center in these esters maintains an approximately tetrahedral arrangement, contrasting with the trigonal planar geometry observed in free boronic acids. This structural distinction contributes significantly to the enhanced stability of the ester form compared to the corresponding free boronic acid.

Electronic analysis of the bonding in this compound reveals important aspects of orbital interactions and charge distribution. The boron center exhibits sp³ hybridization when protected as the pinacol ester, creating a stable tetracoordinate environment that resists oxidation and hydrolysis under ambient conditions. Nuclear magnetic resonance studies of related boronate esters demonstrate characteristic ¹¹B chemical shifts in the region of 11-12 parts per million, indicative of the four-coordinate boron environment. The aromatic ring maintains its characteristic electronic structure with minimal perturbation from the boronate substituent, although the electron-donating nature of the methoxy groups significantly influences the overall electronic properties of the molecule.

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-9-10(16-5)7-8-12(11)17-6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCGLLQYWCVCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682207 | |

| Record name | 2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073339-07-7 | |

| Record name | 2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of 2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are the 5-hydroxytryptamine receptors 2C and 2A. These receptors play a crucial role in the transmission of signals in the brain and are involved in various physiological processes such as mood regulation, anxiety, and the perception of reality.

Mode of Action

This compound interacts with its targets by acting as a partial agonistThis partial activation results in changes in the transmission of signals in the brain, which can lead to altered perceptions and feelings.

Biochemical Pathways

The action of this compound affects the serotonergic pathways in the brain. The activation of the 5-hydroxytryptamine receptors leads to changes in these pathways, which can result in downstream effects such as altered mood, perception, and cognition.

Pharmacokinetics

Similar compounds have been shown to have an onset of action of 20-40 minutes when taken orally, with a duration of action of 4-12 hours depending on the route of administration. The elimination half-life is approximately 2.48 ± 3.20 hours. These properties can impact the bioavailability of the compound, affecting how much of it reaches the target receptors and how long it stays in the body.

Result of Action

The molecular and cellular effects of the action of this compound are complex and can vary depending on the individual and the dose. The activation of the 5-hydroxytryptamine receptors can lead to a range of effects, from changes in mood and perception to more profound alterations in consciousness.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound. Additionally, individual factors such as genetics, age, and health status can influence how the compound is metabolized and its overall effect.

Biological Activity

2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. Understanding its biological activity is crucial for evaluating its efficacy and safety in therapeutic contexts.

- Chemical Formula : C14H21BO4

- Molecular Weight : 264.13 g/mol

- CAS Number : 1073339-07-7

- Purity : ≥97%

- Physical Form : Liquid or solid

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, particularly through boron coordination. Boron compounds are known to exhibit various biological effects, including enzyme inhibition and modulation of cellular signaling pathways.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. Key findings include:

- Antiproliferative Effects : Studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown activity against breast cancer cells by inducing apoptosis and cell cycle arrest.

- Antimicrobial Activity : Preliminary data suggest potential antimicrobial properties against various pathogens. This could be linked to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating a potential role in neurodegenerative disease therapies.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | Inhibition of breast cancer cells | |

| Antimicrobial | Activity against pathogens | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

-

Breast Cancer Cell Lines :

- A study assessed the antiproliferative effects on MCF-7 and MDA-MB-231 cell lines. Results demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.

- Mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway by activating caspase cascades.

-

Antimicrobial Testing :

- In vitro assays showed that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

- The mode of action appears to involve disruption of bacterial membrane integrity.

-

Neuroprotection in Models of Oxidative Stress :

- In cellular models exposed to hydrogen peroxide, treatment with the compound significantly reduced cell death and maintained mitochondrial integrity.

- This suggests potential therapeutic applications in conditions like Alzheimer's disease.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H21BO4

- Molecular Weight : 264.13 g/mol

- CAS Number : 1073339-07-7

- Purity : Typically >95% .

The compound features a dioxaborolane ring structure that contributes to its unique chemical properties, making it valuable in various applications.

Applications in Organic Synthesis

Dioxaborolane compounds are widely utilized as intermediates in organic synthesis. They serve as:

- Reagents for Cross-Coupling Reactions : Dioxaborolanes can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules and pharmaceuticals.

- Protecting Groups : The compound can act as a protecting group for alcohols and phenols during multi-step synthesis processes, facilitating selective reactions without interference from other functional groups.

Pharmaceutical Applications

The unique structural characteristics of Dioxaborolane derivatives enable their use in drug development:

- Anticancer Agents : Some derivatives have shown potential as anticancer agents due to their ability to modulate biological pathways involved in tumor growth . For instance, studies have indicated that specific Dioxaborolane analogs can inhibit cancer cell proliferation.

- Antiviral Compounds : Research has explored the antiviral properties of Dioxaborolanes against various viruses, highlighting their potential in developing new antiviral therapies .

Material Science

Dioxaborolanes are also significant in material science:

- Polymer Chemistry : They are used as building blocks for synthesizing boron-containing polymers with enhanced thermal and mechanical properties. These materials can be applied in coatings and composites .

- Nanotechnology : Their incorporation into nanomaterials has been studied for applications in drug delivery systems and biosensors due to their biocompatibility and ability to form stable complexes with biomolecules.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | References |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions | |

| Pharmaceutical | Anticancer and antiviral agents | |

| Material Science | Polymer synthesis and nanotechnology |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined various Dioxaborolane derivatives for their cytotoxic effects on cancer cell lines. Results indicated that certain modifications to the Dioxaborolane structure significantly enhanced anticancer activity, demonstrating the compound's potential as a lead structure for drug development .

Case Study 2: Polymer Applications

Research conducted on the use of Dioxaborolanes in polymer chemistry revealed that incorporating these compounds into polyolefins improved thermal stability and mechanical strength. The findings suggest that Dioxaborolanes could be key components in developing advanced materials for industrial applications .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: Electron-donating groups (e.g., methoxy in 6a and 2,5-dimethoxy in the target compound) enhance boron’s nucleophilicity, favoring transmetalation in cross-couplings.

Steric Effects :

- Ortho-substituents (e.g., 2-Me in and ) introduce steric hindrance, reducing reaction rates in coupling reactions.

- Bulky groups (e.g., 3,5-diCl in ) may limit substrate accessibility in catalytic systems .

Synthetic Utility :

- Dichloro-dimethoxy derivatives (e.g., 6a ) achieve high yields (92%) via electrophilic chlorination, whereas chloro-methyl analogs () suffer from low yields (26%) due to isomer separation issues.

- Ethynyl-substituted derivatives () enable modular functionalization via copper-catalyzed azide-alkyne cycloaddition.

Liquid bromo analogs (e.g., 2-(4-bromophenyl)-... in ) are handled as oils, whereas crystalline dichloro derivatives () offer easier purification.

Catalytic Cross-Coupling

Material Science

- Anthracene- and trimethylphenyl-substituted derivatives () are utilized in organic electronics for their π-conjugation and stability .

Preparation Methods

Starting Materials and Reaction Conditions

- Starting material: 2,5-dimethoxyphenylboronic acid

- Reagent: Pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- Solvent: Anhydrous toluene or other aprotic solvents

- Catalyst/Dehydrating agent: Molecular sieves or Dean-Stark apparatus to remove water formed during esterification

- Temperature: Reflux conditions (typically 110–130 °C)

- Atmosphere: Inert gas (argon or nitrogen) to avoid moisture and oxygen

Procedure

The boronic acid and pinacol are combined in anhydrous toluene under an inert atmosphere. Molecular sieves or a Dean-Stark trap is used to continuously remove water generated during the esterification. The mixture is heated to reflux for several hours (typically 6–12 hours). After completion, the reaction mixture is cooled, filtered to remove solids, and the product is isolated by crystallization or column chromatography to achieve high purity.

Advantages and Limitations

- This method is straightforward and widely used for preparing boronic esters from commercially available boronic acids.

- The reaction requires careful exclusion of moisture to prevent hydrolysis.

- Purification is generally simple, yielding products with purity >95%.

Preparation via Lithiation and Borylation

Starting Materials and Reagents

- Starting material: 1-bromo-2,5-dimethoxybenzene or 2,5-dimethoxyphenyl halide

- Base: n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) for lithiation

- Borylating agent: Pinacolborane or 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether

- Temperature: Low temperature lithiation at -78 °C, followed by warming to room temperature

Procedure

The aryl halide is dissolved in anhydrous THF and cooled to -78 °C under inert atmosphere. n-Butyllithium is added dropwise to generate the aryllithium intermediate. After stirring for 1–2 hours at low temperature, the borylating agent is added slowly. The mixture is then warmed to room temperature and stirred overnight to complete the reaction. The reaction is quenched with water, and the organic layer is extracted, dried, and concentrated. The crude product is purified by column chromatography.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Yield Range | Purity Achieved | Notes |

|---|---|---|---|---|---|

| Boronic Acid Esterification | 2,5-Dimethoxyphenylboronic acid | Pinacol, toluene, molecular sieves, reflux, inert atmosphere | 70–80% | >95% | Simple, moisture sensitive, scalable |

| Lithiation and Borylation | 1-Bromo-2,5-dimethoxybenzene | n-BuLi, pinacolborane, THF, -78 °C to RT, inert atmosphere | 60–85% | >95% | Requires low temperature control, versatile |

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns and integrity of the boronate ester ring. Methoxy protons appear as singlets near δ 3.7–3.9 ppm.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and formula.

- Elemental Analysis: Confirms empirical formula and purity.

- Infrared (IR) Spectroscopy: Characteristic B–O stretching vibrations confirm boronate ester formation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what purity benchmarks should be prioritized?

- Methodology :

- Step 1 : Start with 2,5-dimethoxyphenylboronic acid and pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. Use a Dean-Stark trap for azeotropic removal of water to drive esterification.

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or <sup>11</sup>B NMR to confirm boronate ester formation.

- Purity : Aim for >95% purity (GC or HPLC). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

- Key Data :

| Parameter | Value |

|---|---|

| Typical Yield | 70-85% |

| Purity Threshold | ≥95% (GC) |

Q. How should researchers characterize the structural integrity of this boronate ester, and what spectroscopic discrepancies may arise?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify methoxy (-OCH3) signals at δ ~3.8 ppm and aromatic protons (δ 6.5-7.5 ppm). Pinacol methyl groups appear as two singlets (δ ~1.2-1.3 ppm).

- <sup>11</sup>B NMR : A sharp peak near δ 30 ppm confirms boronate ester formation. Broad peaks suggest hydrolysis or impurities .

- Common Pitfalls : Hydrolysis during sample preparation may introduce boronic acid, detectable via <sup>11</sup>B NMR (δ ~18 ppm). Use deuterated chloroform (CDCl3) to minimize moisture exposure.

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester with electron-deficient aryl halides?

- Methodology :

- Catalyst Selection : Use Pd(PPh3)4 (0.5-2 mol%) or PdCl2(dppf) for electron-deficient partners.

- Solvent/Base : Employ toluene/ethanol (4:1) with K2CO3 or Cs2CO3 to enhance reactivity.

- Temperature : Heat at 80-100°C under inert atmosphere for 12-24 hours.

- Data Analysis :

| Condition | Conversion Rate |

|---|---|

| Pd(PPh3)4, K2CO3 | 85-90% |

| PdCl2(dppf), Cs2CO3 | 92-95% |

- Contradictions : Lower yields with Na2CO3 due to incomplete base activation. Pre-dry solvents to mitigate boronate ester hydrolysis .

Q. How does the steric and electronic profile of the 2,5-dimethoxyphenyl group influence regioselectivity in photoredox-catalyzed C–H functionalization?

- Mechanistic Insight :

- The electron-donating methoxy groups activate the phenyl ring toward electrophilic substitution but introduce steric hindrance.

- Experimental Design : Compare reaction outcomes with analogs (e.g., 2-fluorophenyl or unsubstituted phenyl boronate esters) under Ir(ppy)3 catalysis (λ = 450 nm).

- Data Interpretation :

| Substituent | Reaction Rate (kobs) | Major Product |

|---|---|---|

| 2,5-Dimethoxy | 0.15 min<sup>-1</sup> | Para-substituted |

| 2-Fluoro | 0.08 min<sup>-1</sup> | Ortho-substituted |

- Contradiction Resolution : Slower kinetics with dimethoxy groups may arise from steric effects overriding electronic activation. Use DFT calculations to map transition states .

Q. What protocols ensure long-term stability of this compound under varying storage conditions?

- Methodology :

- Storage : Keep in amber vials under argon at -20°C. Avoid exposure to moisture or acidic vapors.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via <sup>11</sup>B NMR.

- Key Findings :

| Condition | Degradation (%) |

|---|---|

| -20°C (argon) | <2% |

| Room temperature (air) | 15-20% |

Data Contradiction Analysis

Q. How should researchers resolve conflicting <sup>1</sup>H NMR data for the pinacol methyl groups in published studies?

- Root Cause : Crystallographic disorder or solvent-induced conformational changes may split methyl signals.

- Resolution Steps :

Re-measure spectra in deuterated benzene (C6D6) to reduce polarity effects.

Compare with X-ray crystallography data (if available) to confirm spatial arrangement .

- Example : In CDCl3, methyl groups may appear as two singlets (δ 1.25 and 1.30 ppm), whereas C6D6 consolidates them into one singlet (δ 1.28 ppm).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.